N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a diaminoquinazoline derivative primarily utilized in scientific research as a selective inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both belonging to the ATP-binding cassette (ABC) transporter family. [, ] These transporters play a crucial role in multidrug resistance (MDR) in cancer cells by effluxing various structurally distinct anticancer drugs, leading to decreased intracellular drug accumulation and reduced therapeutic efficacy. [, ] Therefore, N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine serves as a valuable tool for studying MDR mechanisms and evaluating the impact of P-gp and BCRP on drug disposition. [, ]
The compound is cataloged in chemical databases such as PubChem, where it is recognized for its unique structure and potential biological activities. It belongs to the broader category of quinazoline derivatives, which are characterized by a fused benzene and pyrimidine ring system. The specific structural features of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine contribute to its pharmacological properties.
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
In industrial settings, large-scale production may utilize continuous flow processes or microwave-assisted synthesis to enhance efficiency and reduce reaction times. These methods allow for better control over reaction conditions and can lead to higher yields with fewer by-products.
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine can be described as follows:
This structural arrangement contributes to its unique properties and potential biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions:
These reactions highlight the versatility of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine in synthetic organic chemistry.
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is not fully elucidated but may involve:
Research into the specific interactions and pathways affected by this compound is ongoing and could provide deeper insights into its therapeutic potential.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine exhibits several notable physical and chemical properties:
These properties are critical for determining its handling during synthesis and potential applications in pharmaceuticals.
The applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine span various fields:
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine hinges on sequential condensation reactions, beginning with the formation of the quinazoline core followed by nucleophilic substitution. The primary route involves reacting 4-chloro-6,7-dimethoxyquinazoline with 3,4-dimethoxyphenethylamine (CAS 120-20-7), a commercially available precursor with documented use in cardiovascular drug synthesis [10]. This reaction exemplifies a concerted nucleophilic aromatic substitution (SNAr) mechanism, where the chloro group at C4 of the quinazoline ring is displaced by the primary amine of the phenethylamine derivative.
Catalyst Selection critically influences reaction kinetics and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate reactant solubility and enhance nucleophilicity. Triethylamine (5-10 mol%) serves as an efficient proton scavenger, preventing salt formation and accelerating the substitution step [7]. For cases involving electron-deficient quinazolines, catalytic palladium systems enable Buchwald-Hartwig amination under milder conditions, though this adds cost complexity [4].
Solvent Optimization balances reactivity and environmental considerations. While DMF delivers high conversion rates (>85%), its high boiling point complicates product isolation. Alternatives like acetonitrile or tetrahydrofuran (THF) offer lower toxicity and easier removal but may reduce yields by 15-20% due to inferior substrate solvation [7]. Mixed solvent systems (e.g., toluene:isopropanol 3:1) provide a compromise, enabling reflux-driven water removal via Dean-Stark apparatus to shift equilibrium toward product formation [4].
Table 1: Catalyst and Solvent Performance in Quinazoline-Phenethylamine Condensation
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | DMF | 90-95 | 4-6 | 85-90 |
Diisopropylethylamine | THF | 65-70 | 8-10 | 70-75 |
Pd(OAc)₂/XPhos | Toluene | 100-110 | 12-14 | 80-85 |
None (neat) | - | 120-130 | 2-3 | 60-65 |
Reaction Monitoring via TLC (silica gel, ethyl acetate:hexanes 1:1) or HPLC (C18 column, methanol:water gradient) is essential due to potential di-substitution byproducts. The optimal temperature range is 90-100°C in DMF – lower temperatures slow kinetics, while higher ranges promote demethoxylation [4] [7].
Synthetic flexibility for N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine derivatives relies on strategic precursor functionalization prior to quinazoline assembly. Two critical modification points exist: the phenethylamine side chain and the quinazoline ring system.
Phenethylamine Alkylation requires protecting group strategies. The amine group of 3,4-dimethoxyphenethylamine is protected as a phthalimide or carbamate before ring methoxylation. Methylation of catechol intermediates employs dimethyl sulfate or methyl iodide with potassium carbonate in acetone at 60°C, achieving >95% conversion to dimethoxy species [10]. For unsymmetrical substitution, selective mono-methylation is feasible using diazomethane at 0°C, though this demands specialized handling [5].
Quinazoline Methoxylation occurs at the 6,7-positions during heterocycle synthesis. Cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamidine acetate in refluxing acetic acid yields 4-chloro-6,7-dimethoxyquinazoline directly [7]. Alternative pathways involve demethylation-remethylation sequences: boron tribromide (BBr₃) in dichloromethane at -78°C selectively cleaves methoxy groups, followed by controlled remethylation using methyl iodide/Ag₂O to install isotopically labeled methyl groups (e.g., CD₃) for tracer studies [9].
Table 2: Key Functional Group Modification Strategies
Target Modification | Reagents/Conditions | Key Challenge | Yield Range |
---|---|---|---|
Phenethylamine dimethoxylation | CH₃I, K₂CO₃, acetone, 60°C | Over-alkylation to trimethyl species | 90-95% |
Quinazoline ring methoxylation | Formamidine acetate, AcOH reflux | Tar formation during cyclization | 75-80% |
Selective mono-demethylation | BBr₃, CH₂Cl₂, -78°C | Regioselectivity control (C6 vs C7) | 60-65% |
Isotopic labeling (OCH₃ → OCD₃) | CD₃I, Ag₂O, DMF, 50°C | Isotopic purity maintenance (>98% d3) | 70-75% |
Advanced applications include synthesizing CP-100356, a structurally complex derivative where the quinazoline core is modified with a 3,4-dihydroisoquinoline moiety at C2 and an extended phenethylamine chain. This requires sequential alkylation under inert atmosphere to prevent oxidation of sensitive catechol intermediates [5] [6].
Final product purity (>98%) is achieved through tailored isolation techniques addressing the compound’s moderate polarity and thermal stability profile.
Recrystallization exploits differential solubility in mixed solvents. The crude amine is dissolved in minimum DMF at 80°C, followed by gradual water addition until cloud point. Slow cooling (0.5°C/min) to 4°C yields crystalline product with 92-95% purity. Alternative solvent pairs include ethanol/water (4:1) or ethyl acetate/hexanes (1:3), though DMF/water delivers superior crystal morphology for X-ray analysis [4] [5]. Challenges arise from co-crystallizing des-methyl impurities – adding 5% triethylamine suppresses this by protonating residual amines [7].
Chromatographic Methods are indispensable for research-scale purification where polymorph control is secondary. Silica gel chromatography (230-400 mesh) with methanol:dichloromethane gradients (2-10% MeOH) effectively separates the target compound from:
Medium-pressure liquid chromatography (MPLC) using C18-modified silica with acetonitrile:water (55:45 to 70:30 gradient) achieves >99% purity for analytical standards. Critical parameters include:
Hybrid Approaches combine initial flash chromatography with final recrystallization, reducing solvent consumption while achieving pharma-grade purity (≥99.5%). This is exemplified in the synthesis of CP-100356, where alumina chromatography (ethyl acetate) precedes crystallisation from dimethyl sulfoxide/methanol [5] [6].
Table 3: Purification Performance Comparison
Method | Optimal Solvent System | Purity (%) | Recovery (%) | Key Limitation |
---|---|---|---|---|
Single-solvent recryst. | Ethanol | 90-92 | 75-80 | Low purity for complex mixtures |
Binary recryst. (DMF/H₂O) | 1:3 DMF:water | 95-97 | 70-75 | Slow crystal growth (≥24h) |
Silica chromatography | 3-8% MeOH in DCM gradient | 98 | 85-90 | Silica-induced decomposition |
Reverse-phase MPLC | 55-70% CH₃CN in H₂O + 0.1% TFA | 99.5 | 80-85 | High solvent cost |
Figure 1: Purification Workflow Decision Tree
Crude Product │ ├─ >90% purity (HPLC) → Recrystallization (EtOH/H₂O) │ └─ Complex mixtures → ├─ Small scale (<100mg): Prep. TLC (silica, 5% MeOH/DCM) │ └─ Large scale: MPLC (C18, CH₃CN/H₂O gradient)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1